H-Glu-Glu-Asp-OH

Übersicht

Beschreibung

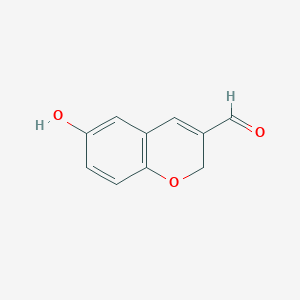

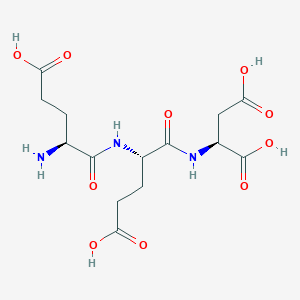

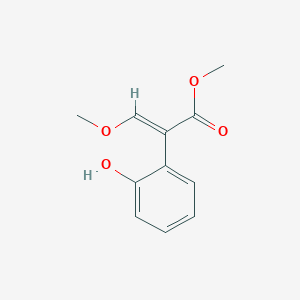

“H-Glu-Glu-Asp-OH” is a peptide compound . It is derived from aspartic acid and glutamic acid .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of the octapeptide sequence Glu-Asp-Gly-Asn-Lys-Pro-Gly-Lys-OH was achieved using a simple and convenient method inspired from Merrifield’s original synthesis . Another study discussed the enzymatic esterification and transesterification of N-protected Glu or Asp and synthesis of sweetener aspartam analogues by a new glutamic acid specific endopeptidase .Molecular Structure Analysis

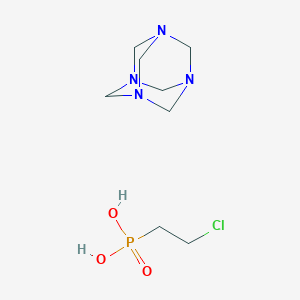

The molecular formula of “H-Glu-Glu-Asp-OH” is C14H21N3O10 . Its average mass is 391.331 Da and its monoisotopic mass is 391.122681 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, peptide hydrolysis has been involved in a wide range of biological, biotechnological, and industrial applications . Another study discussed the site-specific amidation of aspartic and glutamic acid sidechain hydrazides .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Glu-Asp-OH” include a molecular weight of 276.24300, a density of 1.47 g/cm3, a boiling point of 666ºC at 760 mmHg, and a melting point of 187 ºC .Wissenschaftliche Forschungsanwendungen

Food Industry: Enhancement of Nutritional Value

“H-Glu-Glu-Asp-OH” can be utilized in the food industry to enhance the nutritional value of products. As a bioactive peptide, it may contribute to the functional properties of food, such as improving digestibility and providing essential nutrients .

Pharmaceuticals: Drug Development

In pharmaceuticals, this tripeptide could play a role in the development of new drugs. Its structure and properties might make it suitable for use as a precursor in the synthesis of more complex compounds with therapeutic potential .

Cosmetics: Skin Care Formulations

The cosmetic industry could employ “H-Glu-Glu-Asp-OH” in skin care formulations. Its potential antioxidant activities might help in preventing skin aging and improving skin health .

Agriculture: Plant Growth and Health

This tripeptide could be explored for its applications in agriculture, particularly in promoting plant growth and health. Its amino acid components might influence plant metabolism and stress responses .

Environmental Science: Bioremediation

“H-Glu-Glu-Asp-OH” might find applications in environmental science, particularly in bioremediation processes. Its enzymatic activity could be harnessed to break down pollutants and aid in the restoration of ecosystems .

Biotechnology: Enzyme Inhibitors

In biotechnology research, the tripeptide could be used to study enzyme inhibition. It might serve as a model compound for understanding the interactions between peptides and enzymes .

Material Science: Biomaterials Development

The unique properties of “H-Glu-Glu-Asp-OH” could be beneficial in the development of biomaterials. Its potential for forming stable structures might be useful in creating new types of biocompatible materials .

Medical Research: Diagnostic Tools

Finally, in medical research, “H-Glu-Glu-Asp-OH” could be used in the development of diagnostic tools. Its specific binding properties might make it suitable for use in assays and other diagnostic techniques .

Wirkmechanismus

Mode of Action

It’s known that peptides can interact with various targets in the body, including receptors and enzymes, to exert their effects . They can also influence protein-protein interactions .

Biochemical Pathways

For instance, some peptides are known to be involved in the regulation of metabolic processes, antioxidant defense processes, and the synthesis of certain hormones .

Pharmacokinetics

They are often rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Peptides can exert a wide range of biological effects, depending on their specific targets and modes of action .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the potential roles of “H-Glu-Glu-Asp-OH” in biological, biotechnological, and industrial applications. For instance, the glutathione metabolite γ-Glutamyl-Glutamate could exert excitatory effects by activating neuronal NMDA receptors when glutathione (GSH) production is enhanced .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLRYVLERDYDBI-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Glu-Asp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)